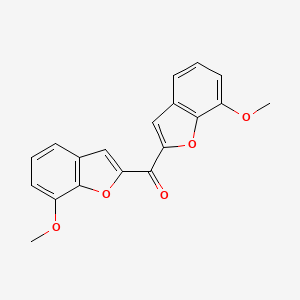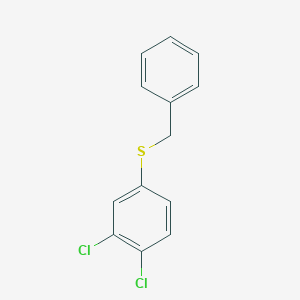![molecular formula C18H22O5 B14343727 2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol CAS No. 106009-69-2](/img/structure/B14343727.png)
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is a phenolic compound characterized by its unique structure, which includes hydroxyl and methoxy groups. This compound is known for its potential antioxidant properties and is often studied for its biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate reagents to introduce the propyl and dimethoxy groups. One common method includes the use of a Friedel-Crafts alkylation reaction, followed by methylation of the hydroxyl groups using dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenols.
科学的研究の応用
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Industry: Utilized in the formulation of antioxidants for food preservation and cosmetic products.
作用機序
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl and methoxy groups play a crucial role in stabilizing the free radicals formed during the scavenging process .
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and used in similar applications.
Ferulic acid: Another phenolic compound with strong antioxidant activity, commonly used in skincare products.
Caffeic acid: Exhibits antioxidant and anti-inflammatory properties, widely studied for its health benefits.
Uniqueness
2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its antioxidant capacity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and efficacy.
特性
CAS番号 |
106009-69-2 |
|---|---|
分子式 |
C18H22O5 |
分子量 |
318.4 g/mol |
IUPAC名 |
2-[3-(4-hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol |
InChI |
InChI=1S/C18H22O5/c1-21-13-10-16(20)14(17(11-13)22-2)6-4-5-12-7-8-15(19)18(9-12)23-3/h7-11,19-20H,4-6H2,1-3H3 |
InChIキー |
KZKBJWSWJBXAEC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)CCCC2=CC(=C(C=C2)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)

![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
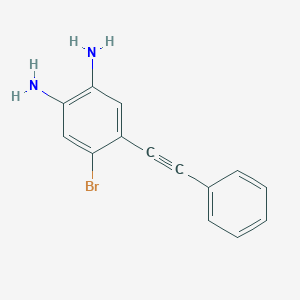
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
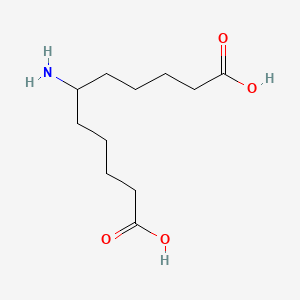
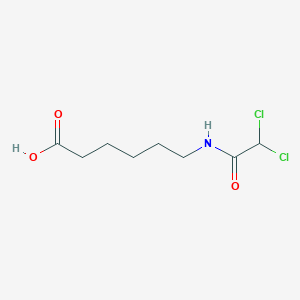
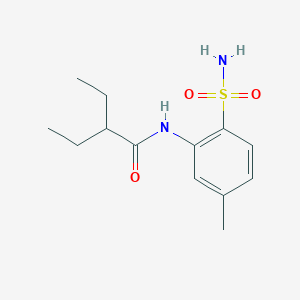
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
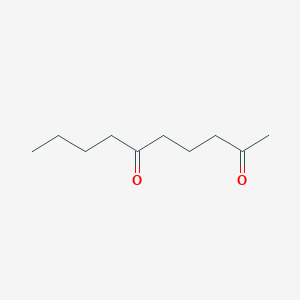
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
